molecular formula C19H11F4N5O2 B2831289 6-Amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile CAS No. 1274947-86-2

6-Amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile

Cat. No.: B2831289
CAS No.: 1274947-86-2
M. Wt: 417.324
InChI Key: VUYYJYJLQKPYKP-UHFFFAOYSA-N
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Description

6-Amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as amino, fluorophenyl, and trifluoromethoxy phenyl groups. These substitutions confer specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-Amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

6-Amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA and RNA can lead to antiviral and anticancer activities .

Comparison with Similar Compounds

Similar compounds to 6-Amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile include other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F4N5O2/c20-12-3-1-11(2-4-12)10-26-16-15(9-24)27-18(29)28(17(16)25)13-5-7-14(8-6-13)30-19(21,22)23/h1-8,10H,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYCNTSIEWHRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=C(N(C(=O)N=C2C#N)C3=CC=C(C=C3)OC(F)(F)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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